1-(4-Isobutyl-benzenesulfonyl)-piperazine

Lipophilicity Drug Design Pharmacokinetics

Researchers optimizing benzenesulfonyl-piperazine leads face a critical challenge: minor alkyl substituent changes can drastically alter target affinity and metabolic stability. 1-(4-Isobutyl-benzenesulfonyl)-piperazine (CAS 626207-13-4) addresses this with its unique isobutyl group, providing a distinct lipophilic (XLogP3=2) and steric profile unattainable with simpler methyl or ethyl analogs. • Enables rational SAR exploration for MAO-A inhibitor and anti-Trypanosoma cruzi programs • Favorable CNS drug-like properties: moderate TPSA (57.8 Ų) supports blood-brain barrier penetration • Supplied at 97% purity with full analytical documentation; available from stock for immediate dispatch

Molecular Formula C14H22N2O2S
Molecular Weight 282.4
CAS No. 626207-13-4
Cat. No. B2475820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Isobutyl-benzenesulfonyl)-piperazine
CAS626207-13-4
Molecular FormulaC14H22N2O2S
Molecular Weight282.4
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
InChIInChI=1S/C14H22N2O2S/c1-12(2)11-13-3-5-14(6-4-13)19(17,18)16-9-7-15-8-10-16/h3-6,12,15H,7-11H2,1-2H3
InChIKeyKZJIVGLNMLOAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Isobutyl-benzenesulfonyl)-piperazine Overview


1-(4-Isobutyl-benzenesulfonyl)-piperazine (CAS 626207-13-4) is a synthetic sulfonamide derivative composed of a piperazine core functionalized with a 4-isobutylbenzenesulfonyl group. Its molecular formula is C14H22N2O2S, with a molecular weight of 282.40 g/mol . The compound is characterized by a well-defined structure, high commercial purity (typically 95-97%), and favorable computed properties, including a topological polar surface area of 57.8 Ų and an XLogP3 value of 2, which suggest moderate lipophilicity and drug-likeness [1]. It is supplied by multiple vendors as a research chemical for use in drug discovery, chemical biology, and organic synthesis applications .

Why 1-(4-Isobutyl-benzenesulfonyl)-piperazine Cannot Be Substituted


The specific 4-isobutyl substitution on the benzenesulfonyl moiety of this piperazine derivative is a critical determinant of its physicochemical and biological properties. While the benzenesulfonyl-piperazine scaffold is a well-recognized privileged structure in medicinal chemistry, small changes to the alkyl substituent on the phenyl ring can dramatically alter lipophilicity, target binding affinity, and metabolic stability. For instance, SAR studies on related benzenesulfonyl-piperazine series have demonstrated that variations in the alkyl chain length and branching significantly impact potency and selectivity against targets such as MAO-A [1] and Trypanosoma cruzi [2]. The isobutyl group in 1-(4-Isobutyl-benzenesulfonyl)-piperazine provides a unique steric and electronic profile that cannot be replicated by simpler analogs (e.g., 4-methyl, 4-ethyl), making direct substitution without validation a high-risk endeavor for research reproducibility and lead optimization.

Differentiation of 1-(4-Isobutyl-benzenesulfonyl)-piperazine from Analogs


Enhanced Lipophilicity vs. Shorter Chain Analogs

The computed octanol-water partition coefficient (XLogP3) for 1-(4-Isobutyl-benzenesulfonyl)-piperazine is 2, indicating moderate lipophilicity [1]. In comparison, the 4-methyl analog (1-(4-Methyl-benzenesulfonyl)-piperazine) has an XLogP3 of 0.2, and the 4-ethyl analog (1-(4-Ethyl-benzenesulfonyl)-piperazine) has an XLogP3 of 0.6 [2]. The increased lipophilicity of the isobutyl derivative is expected to enhance membrane permeability and influence pharmacokinetic behavior, a key consideration in CNS drug discovery [3].

Lipophilicity Drug Design Pharmacokinetics

Increased TPSA vs. Unsubstituted Benzene Sulfonamide

The topological polar surface area (TPSA) of 1-(4-Isobutyl-benzenesulfonyl)-piperazine is 57.8 Ų [1]. This is notably higher than the TPSA of the unsubstituted 1-(Benzenesulfonyl)-piperazine, which is 49.9 Ų [2]. While both values are within the generally favorable range for oral bioavailability (<140 Ų), the modest increase in TPSA for the isobutyl derivative reflects the additional electron density and potential for hydrogen bonding contributed by the alkyl substitution, which can subtly modulate target interactions.

Drug-likeness Oral Bioavailability Molecular Descriptors

High Purity and Quality for Research

1-(4-Isobutyl-benzenesulfonyl)-piperazine is commercially available with a minimum purity specification of 95-97% from multiple established chemical suppliers . This level of purity, combined with full quality assurance documentation, ensures reliable performance in synthetic workflows and biological assays. In contrast, many custom-synthesized or less-characterized benzenesulfonyl-piperazine analogs may lack consistent purity data, introducing variability that can confound research results.

Chemical Purity Procurement Reproducibility

Research Applications for 1-(4-Isobutyl-benzenesulfonyl)-piperazine


MAO-A Inhibitor Synthesis

Based on the established SAR of benzenesulfonyl-piperazines as selective MAO-A inhibitors [1], 1-(4-Isobutyl-benzenesulfonyl)-piperazine serves as an excellent starting point for the design and synthesis of novel antidepressant leads. Its isobutyl substituent provides a distinct lipophilic and steric profile that can be exploited to modulate enzyme binding and improve pharmacokinetic properties relative to simpler analogs.

Trypanocidal Agents for Chagas Disease

The benzenesulfonyl-piperazine scaffold has demonstrated promising activity against Trypanosoma cruzi, the causative agent of Chagas disease [2]. The 4-isobutyl derivative can be employed as a key intermediate in the synthesis of focused libraries aimed at optimizing potency and ADMET properties, leveraging the SAR insights gained from related compounds.

CNS Probe Development

Given its favorable computed lipophilicity (XLogP3=2) and moderate TPSA (57.8 Ų) [3], 1-(4-Isobutyl-benzenesulfonyl)-piperazine is a suitable scaffold for developing chemical probes targeting CNS enzymes or receptors. Its physicochemical properties align with those of known CNS-active drugs, making it a valuable building block for programs requiring blood-brain barrier penetration [4].

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